![molecular formula C16H15N5O2 B12928856 N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide CAS No. 918662-89-2](/img/structure/B12928856.png)
N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and significant role in drug discovery processes
Preparation Methods
The synthesis of N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being explored for its potential use in developing new therapeutic agents.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide can be compared with other pyrimidine derivatives such as:
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: Known for its antimicrobial activity.
N-(4-hydroxypyrimidin-5-yl)benzamides: Used in the synthesis of oxazolo[5,4-d]pyrimidines with various biological activities
Properties
CAS No. |
918662-89-2 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c17-10-13-11-18-16(21-6-8-23-9-7-21)20-14(13)19-15(22)12-4-2-1-3-5-12/h1-5,11H,6-9H2,(H,18,19,20,22) |
InChI Key |
WYSHOMJBHMDFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


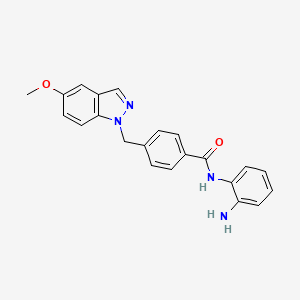
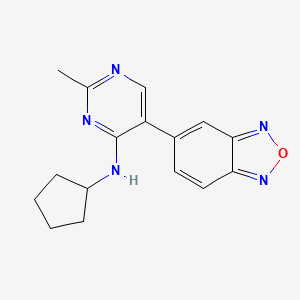
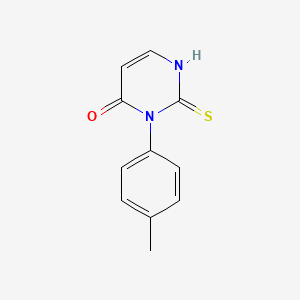
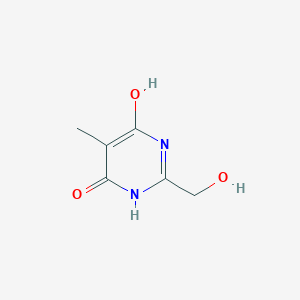
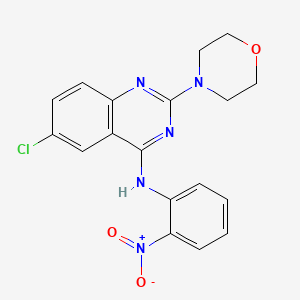
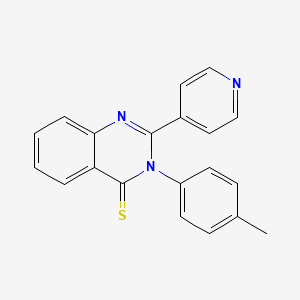
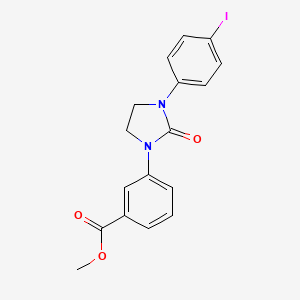
![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)



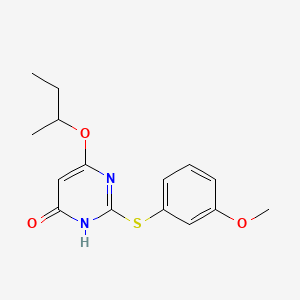
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
